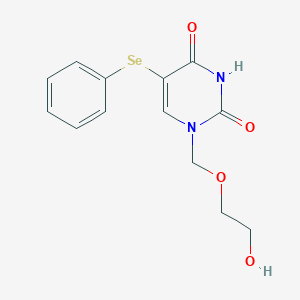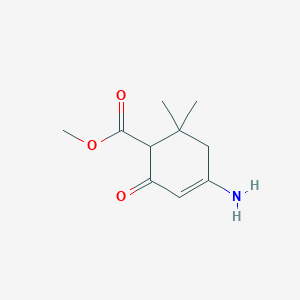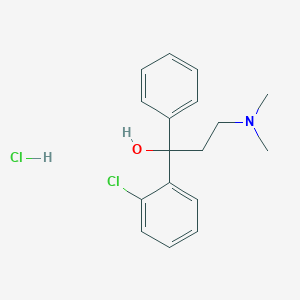
Psau-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psau-1 is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenylselanyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Psau-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and phenylselanyl reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, along with catalysts such as palladium or copper complexes.
Reaction Steps: The key steps in the synthesis include nucleophilic substitution, oxidation, and cyclization reactions to form the desired pyrimidine ring structure with the phenylselanyl group attached.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Psau-1 undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenol or selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include selenoxide, selenol, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Psau-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antioxidant and enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer and antiviral agent, with studies focusing on its mechanism of action and therapeutic efficacy.
Industry: It is utilized in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Psau-1 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenylthio group instead of phenylselanyl.
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfonyl)pyrimidine-2,4(1H,3H)-dione: Contains a phenylsulfonyl group, differing in its oxidation state and reactivity.
Uniqueness
Psau-1 is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group enhances its antioxidant activity and potential therapeutic applications compared to similar compounds with different substituents.
Properties
CAS No. |
153081-01-7 |
|---|---|
Molecular Formula |
C13H14N2O4Se |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChI Key |
KFSPSGWABMNFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Key on ui other cas no. |
153081-01-7 |
Synonyms |
1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil PSAU-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















